(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol is a synthetic small molecule investigated for its potential therapeutic applications, particularly in the context of glioblastoma treatment. [] This compound belongs to the quinoline methanol chemical class and induces cell death in glioblastoma cells through a process called catastrophic vacuolization. []
Vacquinol-1 is a synthetic compound classified as a quinolone derivative. It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce selective cell death in glioma cells. This compound activates the MKK4 signaling pathway, which is crucial in mediating cellular responses to stress and apoptosis.
Vacquinol-1 is derived from chemical modifications of quinolone structures, specifically designed to enhance its bioactivity against cancer cells. It is categorized under small molecule inhibitors, primarily targeting glioblastoma multiforme, one of the most aggressive forms of brain cancer. The compound is also known by its chemical name: 2-(4-Chlorophenyl)-α−2-piperidinyl-4-quinolinemethanol dihydrochloride, with a molecular formula of C21H21ClN2O and a CAS number of 5428-80-8 .
The synthesis of Vacquinol-1 involves several steps typically executed in a laboratory setting. The compound can be synthesized through a multi-step process that includes the formation of the quinolone ring followed by chlorination and piperidine substitution. Specific protocols may vary, but generally include:
Detailed methodologies for synthesizing derivatives of Vacquinol-1 have been documented in literature, emphasizing the importance of optimizing reaction conditions for yield and purity .
The molecular structure of Vacquinol-1 reveals a complex arrangement conducive to its biological activity. The compound features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 352.86 g/mol |
Chemical Formula | C21H21ClN2O |
Solubility | DMSO: 70 mg/mL |
CAS Number | 5428-80-8 |
Vacquinol-1 has been shown to participate in various biochemical reactions that lead to glioma cell death. The primary mode of action involves:
In vitro studies have demonstrated that Vacquinol-1 exhibits an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 3.14 µM to 5.81 µM depending on the glioma cell line tested .
The mechanism by which Vacquinol-1 induces cell death is characterized by several key processes:
Data from studies indicate that exogenous ATP can counteract Vacquinol-1-induced cell death, highlighting the importance of energy status in determining cell fate under treatment conditions.
Vacquinol-1 exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering formulation and delivery methods for therapeutic applications.
Vacquinol-1 has significant potential in scientific research, particularly in cancer biology:
Vacquinol-1 (VQ-1) triggers a novel form of non-apoptotic cell death in GBM characterized by catastrophic vacuolization, termed methuosis. This process involves the uncontrolled accumulation of cytoplasmic vacuoles derived from macropinocytosis, ultimately leading to cytoplasmic membrane rupture and necrotic cell death.
VQ-1 disrupts membrane trafficking by activating Rac1 GTPase, which stimulates aberrant macropinocytosis. In GBM cells, this results in the formation of large LAMP1-positive vacuoles originating from late endosomes and macropinosomes. These vacuoles are distinct from autophagosomes or lysosomes, exhibiting single membranes and devoid of electron-dense content. VQ-1-treated GBM cells show >90% vacuolization within 4 hours, with vacuoles exceeding 5µm in diameter that coalesce over time. The mechanical stress from vacuolar swelling disrupts plasma membrane integrity, causing cytoplasmic leakage—confirmed by real-time imaging showing propidium iodide influx upon rupture [1] [2]. Molecular analyses reveal VQ-1 downregulates Rab7 activity, impairing vacuole-lysosome fusion and preventing vacuolar clearance. This trafficking failure is critical for methuosis progression [3] [10].
Table 1: Key Molecular Players in VQ-1-Induced Methuosis
Molecular Target | Function | Effect of VQ-1 | Consequence |
---|---|---|---|
Rac1 GTPase | Regulates actin dynamics | Hyperactivation | Enhanced macropinocytosis |
Rab7 | Mediates endosome-lysosome fusion | Inhibition | Impaired vacuole degradation |
LAMP1 | Lysosomal membrane protein | Vacuole association | Failed lysosomal maturation |
PI3K signaling | Membrane trafficking regulation | Modulated | Sustained macropinosome formation |
VQ-1 induces severe bioenergetic crisis through mitochondrial dysfunction. Within 2 hours of treatment, intracellular ATP levels drop by >80% in RG2 and U87 GBM cells. This depletion results from two mechanisms:
Extracellular ATP in the GBM microenvironment (reaching 1mM in necrotic cores) activates the transient receptor potential cation channel subfamily M member 7 (TRPM7), inducing VQ-1 resistance. TRPM7, overexpressed in >60% of GBMs, functions as a cation channel and serine/threonine kinase. Exogenous ATP binds P2X/P2Y purinergic receptors, triggering TRPM7-mediated calcium influx. This activates:
The plant phenolic monoterpene carvacrol (100µM) potently inhibits TRPM7 channel activity (IC₅₀ = 0.8mM), restoring VQ-1 sensitivity in ATP-rich microenvironments:
Table 2: TRPM7 Modulation of VQ-1 Efficacy
Condition | TRPM7 Activity | Cytosolic Ca²⁺ Flux | VQ-1 IC₅₀ (µM) | Cell Death at 7µM VQ-1 |
---|---|---|---|---|
VQ-1 alone | Baseline | Transient increase | 4.5 - 5.8 | 35-40% |
VQ-1 + 1mM ATP | Activated | Sustained elevation | >28 | <20% |
VQ-1 + ATP + Carvacrol | Inhibited | Abolished | 5.1 | 85-92% |
Despite inducing non-apoptotic death, VQ-1 triggers transient caspase-3/7 activation in GBM cells. Live-cell imaging using CellEvent™ Caspase-3/7 Green Detection Reagent reveals:
Table 3: Temporal Signaling Events in VQ-1-Treated GBM Cells
Time Post-Treatment | Caspase-3/7 Activity | Vacuolization Stage | Key Molecular Events |
---|---|---|---|
0-1 hour | Baseline | None | Rac1 activation, membrane ruffling |
2-4 hours | Peak (↑600%) | Early micropinosomes | Bim upregulation, Bax translocation |
4-8 hours | Declining (↓70%) | Macrovacuole formation | ATP depletion, ΔΨm collapse |
8-16 hours | Baseline | Membrane rupture | LDH release, PI uptake |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7